molecular formula C13H21N3O3S B2858025 N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide CAS No. 1795481-85-4

N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide

Cat. No.: B2858025
CAS No.: 1795481-85-4
M. Wt: 299.39
InChI Key: DKJZZLMFHZAAGB-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a thiazolidine ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiazolidine ring, followed by the introduction of the piperidine ring and the tert-butyl group. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide include other piperidine carboxamides and thiazolidine derivatives. Examples include:

  • N-(tert-butyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxylate
  • N-(tert-butyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-sulfonamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity, biological activity, or other characteristics that make it valuable for specific applications.

Properties

IUPAC Name

N-tert-butyl-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-13(2,3)14-11(18)15-6-4-9(5-7-15)16-10(17)8-20-12(16)19/h9H,4-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJZZLMFHZAAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)N2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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